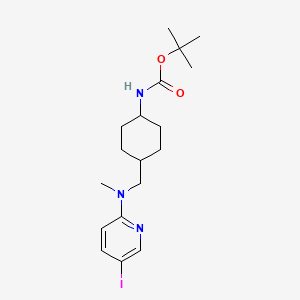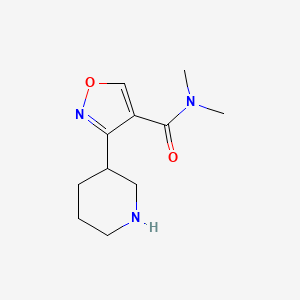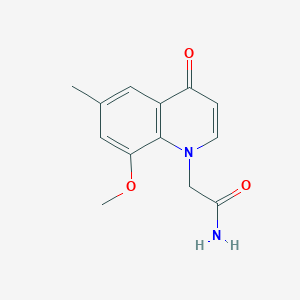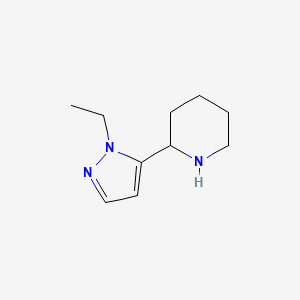
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound features a cyclobutyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent
Méthodes De Préparation
The synthesis of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the cyclobutyl ring and the attachment of the 5-methylisoxazole group . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, researchers explore its potential therapeutic properties and its role in drug development. Additionally, it finds applications in the industry as a precursor for the synthesis of various chemical products .
Comparaison Avec Des Composés Similaires
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N1,N2-bis(5-methylisoxazol-3-yl)oxalamide . These compounds share the 5-methylisoxazole moiety but differ in their overall structure and functional groups. The uniqueness of this compound lies in its cyclobutyl group and methanol moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(10-12-7)9(6-11)3-2-4-9/h5,11H,2-4,6H2,1H3 |
Clé InChI |
NAZABGXSQFOPBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2(CCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


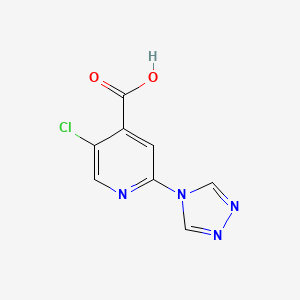
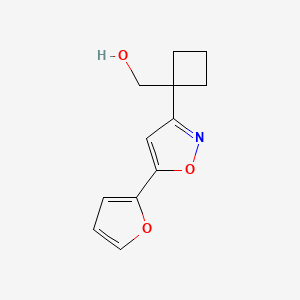


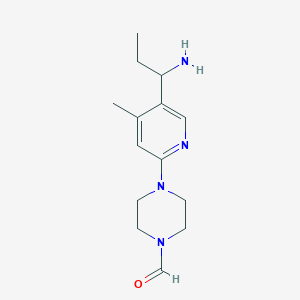

![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
